三乙酸甘油酯-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

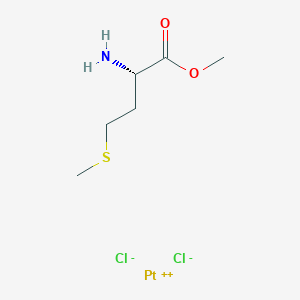

Triacetin-d5, also known as glyceryl triacetate-d5, is a deuterated form of triacetin. It is a clear, colorless, and odorless liquid that plays a pivotal role in various chemical and industrial applications. The chemical formula for Triacetin-d5 is C9H9D5O6, reflecting a structure where three acetate groups are bonded to a glycerol backbone, with deuterium atoms replacing hydrogen atoms. This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

科学研究应用

Triacetin-d5 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Acts as a plasticizer in polymers and as a solvent in various formulations.

作用机制

Target of Action

Triacetin-d5 is the deuterium labeled variant of Triacetin . Triacetin, also known as glyceryl triacetate, is a synthetic compound consisting of one glycerol molecule and three acetate groups . It is an artificial chemical compound and is the triester of glycerol and acetic acid . It is the second simplest fat after triformin

Mode of Action

It is known that triacetin, the non-deuterated form, functions as an acetylating agent . This suggests that Triacetin-d5 may interact with its targets by donating acetyl groups, thereby modifying the targets’ structure and function.

Biochemical Pathways

Research on the biosynthesis of mono-, di-, and triacetin using escherichia coli as a substrate has been reported . In this process, a novel biosynthetic route of mono- and diacetin is established by overexpression of a native enzyme, maltose O-acetyltransferase (MAA). The biosynthetic pathway is then extended to produce a mixture of mono-, di-, and triacetin .

Pharmacokinetics

It is known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . Deuteration has gained attention because of its potential to improve the metabolic stability of drugs, potentially leading to longer half-lives and increased bioavailability .

Result of Action

It is known that 1,2-glyceryl diesters, which may be present in triacetin, can affect cell growth and proliferation . This raises the possibility of hyperplasia and/or tumor promotion. The cosmetic ingredient review (cir) expert panel concluded that the effects of 1,2-glyceryl diesters on cell growth and proliferation require longer ester chains on the glycerin backbone than are present when acetic acid is esterified with glycerin, as in triacetin .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Triacetin-d5 primarily involves the esterification of deuterated glycerol (glycerol-d5) with acetic acid or acetic anhydride. This reaction is typically catalyzed by acidic or basic catalysts and can be conducted under reflux to ensure complete conversion. The process may vary slightly depending on the desired purity and yield. For instance, the reaction can be carried out using sulfuric acid as a catalyst under reflux conditions, followed by purification through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of Triacetin-d5 involves scaling up the esterification process under controlled conditions. Advances in catalytic systems and process engineering have enabled more efficient and environmentally friendly production methods. These methods often involve continuous liquid-liquid extraction techniques to separate and purify the product, ensuring high yield and purity.

化学反应分析

Types of Reactions

Triacetin-d5 undergoes various chemical reactions, including:

Esterification: The formation of esters from acids and alcohols.

Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.

Transesterification: The exchange of ester groups between molecules.

Common Reagents and Conditions

Esterification: Acetic acid or acetic anhydride, sulfuric acid as a catalyst, reflux conditions.

Hydrolysis: Water, acidic or basic conditions, elevated temperatures.

Transesterification: Alcohols, acidic or basic catalysts, moderate temperatures.

Major Products Formed

Esterification: Triacetin-d5.

Hydrolysis: Deuterated glycerol and acetic acid.

Transesterification: Various esters depending on the alcohol used.

相似化合物的比较

Similar Compounds

Triacetin: The non-deuterated form of Triacetin-d5, used in similar applications but without the isotopic labeling.

Diacetin: A diester of glycerol with two acetate groups, used as a plasticizer and solvent.

Monoacetin: A monoester of glycerol with one acetate group, used in food and pharmaceutical industries.

Uniqueness

Triacetin-d5 is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and mass spectrometry. This makes it particularly valuable in research applications where tracing molecular pathways and studying reaction mechanisms are essential.

属性

CAS 编号 |

159510-46-0 |

|---|---|

分子式 |

C9H14O6 |

分子量 |

223.236 |

IUPAC 名称 |

(2,3-diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate |

InChI |

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i4D2,5D2,9D |

InChI 键 |

URAYPUMNDPQOKB-RDBQKVEJSA-N |

SMILES |

CC(=O)OCC(COC(=O)C)OC(=O)C |

同义词 |

1,2,3-Propane-1,1,2,3,3-d5-triol Triacetate; Glyceryl-d5 Triacetate; 1,2,3-Propanetriol Triacetate-d5; 1,2,3-Triacetoxypropane-d5; DRA 150-d5; Edenor GTA-d5; Enzactin-d5; Estol 1581-d5; Fungacetin-d5; Glycerin Triacetate-d5; Glycerol Triacetate-d5; G |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B591183.png)

![[1,1-Biphenyl]-2,4-diol,3,5-diethyl-](/img/structure/B591184.png)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)